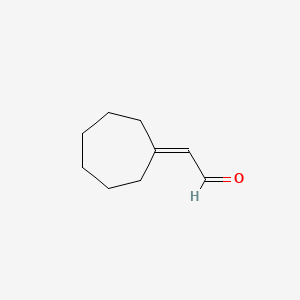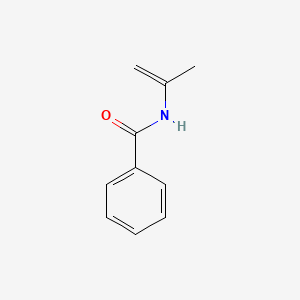
lithium;1,3-diethoxybenzene-2-ide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;1,3-diethoxybenzene-2-ide is an organolithium compound with the molecular formula C10H13LiO2 It is a derivative of benzene, where two hydrogen atoms are replaced by ethoxy groups and one hydrogen atom is replaced by a lithium atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;1,3-diethoxybenzene-2-ide typically involves the reaction of 1,3-diethoxybenzene with an organolithium reagent such as n-butyllithium. The reaction is usually carried out in an inert atmosphere (e.g., under nitrogen or argon) to prevent the highly reactive lithium compound from reacting with moisture or oxygen. The reaction is typically performed at low temperatures to control the reactivity and ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include the use of larger reactors, precise control of reaction conditions, and efficient purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Lithium;1,3-diethoxybenzene-2-ide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: It can be reduced to form the corresponding dihydro derivatives.
Substitution: The lithium atom can be substituted with other electrophiles, leading to the formation of various substituted benzene derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophiles such as alkyl halides, acyl halides, and other reactive halogen compounds can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, reduction can yield dihydro derivatives, and substitution can yield various substituted benzene derivatives.
Scientific Research Applications
Lithium;1,3-diethoxybenzene-2-ide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis
Properties
CAS No. |
73680-01-0 |
|---|---|
Molecular Formula |
C10H13LiO2 |
Molecular Weight |
172.2 g/mol |
IUPAC Name |
lithium;1,3-diethoxybenzene-2-ide |
InChI |
InChI=1S/C10H13O2.Li/c1-3-11-9-6-5-7-10(8-9)12-4-2;/h5-7H,3-4H2,1-2H3;/q-1;+1 |
InChI Key |
DUCBPBWZIXLJHA-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CCOC1=[C-]C(=CC=C1)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(3'-Methyl[1,1'-biphenyl]-2-yl)carbamothioyl]benzamide](/img/structure/B14439928.png)
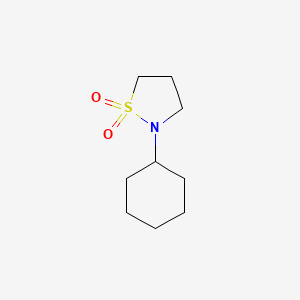

![1-[(2S)-1-(4-Methylbenzene-1-sulfonyl)pyrrolidin-2-yl]propan-1-one](/img/structure/B14439938.png)
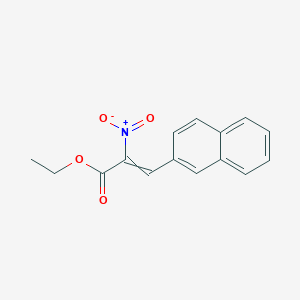
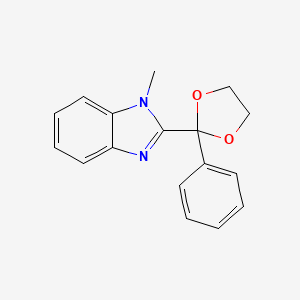
![2-hydroxy-2-oxoacetate;2-pyrrolidin-1-ium-1-ylethyl N-[2-(ethoxymethyl)phenyl]carbamate](/img/structure/B14439952.png)
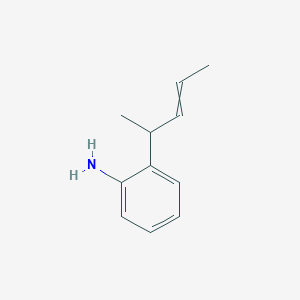
![Methyl 3-[(4-hydroxypentyl)(nitroso)amino]propanoate](/img/structure/B14439966.png)
![3-[(2-Acetamidoethyl)sulfanyl]-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14439971.png)
